Crystallographic Validation of AIF Allosteric Binding
The 4-aminoquinoline chemotype was identified as the top-ranked fragment class in a TR-HT-SAXS screen for allosteric AIF dimerization stimulators. Crystallographic analysis of the 6-fluoro-2-methyl-substituted variant (PDB: 8D3J) at 2.40 Å resolution confirmed occupancy at the AIF active site, with the fluorine atom positioned to engage residue F482—an allosteric stabilizer of dimerization [1]. By contrast, the 8-fluoro regioisomer (PDB: 8D3K) binds in a distinct orientation, demonstrating that the 6-fluoro substitution pattern is critical for the specific binding pose and allosteric mechanism described in the primary publication [1][2].
| Evidence Dimension | Binding pose and allosteric mechanism at AIF |
|---|---|
| Target Compound Data | Co-crystal structure with human AIF at 2.40 Å resolution; fluorine at position 6 engages F482 allosteric residue (PDB: 8D3J) |
| Comparator Or Baseline | 8-fluoro-2-methylquinolin-4-amine (PDB: 8D3K); distinct binding orientation at AIF active site; different interaction with F482 |
| Quantified Difference | Regioisomeric difference in binding pose validated by X-ray crystallography; 6-fluoro placement shown to be critical for the published allosteric mechanism involving F482 |
| Conditions | X-ray diffraction of AIF–ligand co-crystals; TR-HT-SAXS solution screening; mutational analysis of F482 |
Why This Matters
The 6-fluoro substitution pattern is structurally validated as essential for the AIF allosteric mechanism reported in a high-impact publication, meaning procurement of the precise regioisomer is required to reproduce or extend those findings.
- [1] Brosey CA, Link TM, Shen R, Moiani D, Burnett K, Hura GL, Jones DE, Tainer JA. Chemical screening by time-resolved X-ray scattering to discover allosteric probes. Nat Chem Biol. 2024 Sep;20(9):1199–1209. doi: 10.1038/s41589-024-01609-1. View Source
- [2] RCSB Protein Data Bank. 8D3J: Crystal structure of human AIF with 6-fluoro-2-methylquinolin-4-amine; 8D3K: Crystal structure of human AIF with 8-fluoro-2-methylquinolin-4-amine. View Source
